molecular formula C12H10Cl2O B11698133 3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one

3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one

Cat. No.: B11698133
M. Wt: 241.11 g/mol
InChI Key: FIIVZQLNVYLNMG-GQCTYLIASA-N
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Description

3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where a solution of acetophenone is added to a solution of 2,4-dichlorobenzaldehyde in ethanol containing sodium hydroxide. The reaction mixture is stirred at room temperature, leading to the formation of the desired chalcone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chalcones .

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the enzyme CYP51, which is involved in the biosynthesis of sterols in certain pathogens. This inhibition disrupts the pathogen’s cell membrane integrity, leading to its death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one is unique due to the presence of both the cyclopropyl group and the dichlorophenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10Cl2O

Molecular Weight

241.11 g/mol

IUPAC Name

(E)-1-cyclopropyl-3-(2,4-dichlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C12H10Cl2O/c13-10-5-3-8(11(14)7-10)4-6-12(15)9-1-2-9/h3-7,9H,1-2H2/b6-4+

InChI Key

FIIVZQLNVYLNMG-GQCTYLIASA-N

Isomeric SMILES

C1CC1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CC1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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